4-methyl-2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole is a heterocyclic compound that contains both a thiazole and a pyrazole ring. These types of compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole typically involves the reaction of 4-methylphenylhydrazine with phenylhydrazine in the presence of a thiazole derivative. The reaction is usually carried out in ethanol with concentrated hydrochloric acid as a catalyst under reflux conditions for several hours . The crude product is then purified by crystallization using dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts is often preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-methyl-2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-methyl-2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects . The compound may also interact with DNA or proteins, affecting cellular functions and leading to its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- **4-methyl-2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,2,3-triazole
- **4-methyl-2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-oxazole
Uniqueness
4-methyl-2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole is unique due to the presence of both thiazole and pyrazole rings, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H19N3S |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
4-methyl-2-[5-(4-methylphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C20H19N3S/c1-14-8-10-16(11-9-14)18-12-19(17-6-4-3-5-7-17)23(22-18)20-21-15(2)13-24-20/h3-11,13,19H,12H2,1-2H3 |
InChI Key |
UAJCLOXUWRUHEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC(=CS4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.